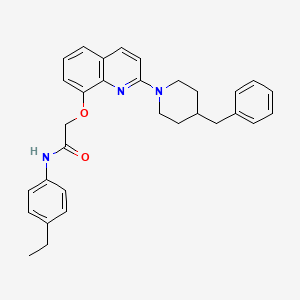
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C31H33N3O2 and its molecular weight is 479.624. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide is a complex organic molecule characterized by a quinoline core, a piperidine ring, and an ethyl-substituted phenyl group. Its unique structure suggests potential interactions with various biological targets, prompting interest in its pharmacological properties.
Chemical Structure and Properties
This compound has a molecular formula of C31H33N3O3 and a molecular weight of approximately 495.6 g/mol . The presence of functional groups such as the quinoline and piperidine rings indicates its potential bioactivity, particularly in neurological and inflammatory pathways.
| Property | Value |
|---|---|
| Molecular Formula | C31H33N3O3 |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 921860-88-0 |
| Structural Features | Quinoline core, Piperidine ring, Amide bond |
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties. Research suggests that it could interact with specific receptors or enzymes involved in neurological processes, making it a candidate for further pharmacological investigation.
Molecular docking studies have shown that the compound can effectively bind to various receptors, potentially modulating their activity. Such interactions may lead to therapeutic effects, particularly in conditions characterized by inflammation or pain.
Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antinociceptive Activity : In rodent models, compounds with similar structural features have demonstrated significant pain relief effects comparable to established analgesics.
- Anti-inflammatory Effects : Compounds featuring the quinoline structure have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.
- Neuroprotective Properties : Some derivatives exhibit protective effects against neurodegeneration, indicating potential applications in treating diseases like Alzheimer’s.
Case Study 1: Analgesic Properties
In a study assessing the analgesic properties of quinoline derivatives, a related compound exhibited an IC50 value of 50 µM against pain models induced by formalin. This suggests that similar compounds may offer effective pain management solutions.
Case Study 2: Anti-inflammatory Effects
A study on anti-inflammatory activity demonstrated that compounds with piperidine and quinoline structures significantly reduced edema in animal models when administered at doses of 10 mg/kg , indicating potential for therapeutic use in inflammatory disorders.
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2/c1-2-23-11-14-27(15-12-23)32-30(35)22-36-28-10-6-9-26-13-16-29(33-31(26)28)34-19-17-25(18-20-34)21-24-7-4-3-5-8-24/h3-16,25H,2,17-22H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMFUBWWJNAEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













